molecular formula C9H16OSi B1308389 2-(Trimethylsiloxy)-1,3-cyclohexadiene CAS No. 54781-19-0

2-(Trimethylsiloxy)-1,3-cyclohexadiene

Cat. No.: B1308389
CAS No.: 54781-19-0
M. Wt: 168.31 g/mol
InChI Key: WPIRVUXAMPRMAY-UHFFFAOYSA-N
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Description

2-(Trimethylsiloxy)-1,3-cyclohexadiene is an organosilicon compound characterized by the presence of a trimethylsiloxy group attached to a cyclohexadiene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsiloxy)-1,3-cyclohexadiene typically involves the reaction of 1,3-cyclohexadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which subsequently undergoes silylation to yield the desired product. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsiloxy)-1,3-cyclohexadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include siloxy-substituted cyclohexadienones, cyclohexenes, and cyclohexanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Trimethylsiloxy)-1,3-cyclohexadiene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trimethylsiloxy)-1,3-cyclohexadiene involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsiloxy group enhances the reactivity of the cyclohexadiene ring, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trimethylsiloxy)-1,3-cyclohexadiene is unique due to its combination of a cyclohexadiene ring and a trimethylsiloxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

cyclohexa-1,5-dien-1-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h5,7-8H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIRVUXAMPRMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399257
Record name 2-(Trimethylsilyloxy)-1,3-cyclohexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54781-19-0
Record name 2-(Trimethylsilyloxy)-1,3-cyclohexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylsiloxy)-1,3-cyclohexadiene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-(Trimethylsiloxy)-1,3-cyclohexadiene particularly useful in Diels-Alder reactions?

A1: TMS-CHD acts as a highly reactive diene in Diels-Alder reactions due to the electron-donating effect of the trimethylsiloxy group. This enhances its ability to react with a variety of dienophiles (electron-deficient alkenes or alkynes), forming complex bicyclic structures. [, , , ]. Notably, after the cycloaddition, the trimethylsilyl group can be easily removed, leading to useful functionalities like ketones. [, ].

Q2: How does the stereochemistry of this compound influence Diels-Alder reactions?

A2: The presence of the bulky trimethylsiloxy group creates significant steric hindrance. This leads to high regioselectivity and stereoselectivity in Diels-Alder reactions, favoring the formation of specific isomers over others. For instance, reactions with symmetric trans-dienophiles predominantly yield the 5-endo-6-exo product over the 5-exo-6-endo isomer due to electrostatic repulsions between oxygen lone pairs in the transition state. []

Q3: Are there examples of how this compound has been used to synthesize complex molecules?

A3: Yes, researchers have employed TMS-CHD in the synthesis of several interesting compounds. One example is its use in synthesizing precursors for Prezizane sesquiterpenes, a class of natural products. This involved reacting TMS-CHD with α-acetoxyacrylonitrile in a Diels-Alder reaction, followed by further transformations to construct the desired ring system. [, ]. Furthermore, it has been successfully applied in the synthesis of sterically hindered bicyclo[2.2.2]octanes by reacting it with mesityl oxide or methyl acrylate in the presence of Lewis acids. [].

Q4: Has the mechanism of action of this compound in Diels-Alder reactions been investigated?

A4: Studies suggest that the Diels-Alder reactions involving TMS-CHD are not only concerted but also synchronous, as demonstrated by comparing its reactivity with derivatives possessing different substitution patterns. []. Computational chemistry, specifically density functional theory (DFT) calculations, has been employed to study the transition states and understand the factors governing selectivity in these reactions. [, ].

Q5: Does the use of this compound require any specific reaction conditions?

A5: TMS-CHD is often used with Lewis acid catalysts, like aluminum chloride or boron trifluoride, to promote the Diels-Alder reaction. [, ]. The choice of Lewis acid and reaction conditions can influence the yield and selectivity of the desired product.

Q6: Beyond Diels-Alder reactions, are there other applications of this compound in organic synthesis?

A6: Yes, TMS-CHD can be utilized in Mukaiyama-Michael type additions. This was demonstrated by reacting it with 1,2-diaza-1,3-butadienes in the presence of Lewis acid catalysts, yielding 1-aminopyrroles. [].

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